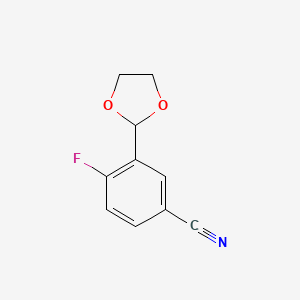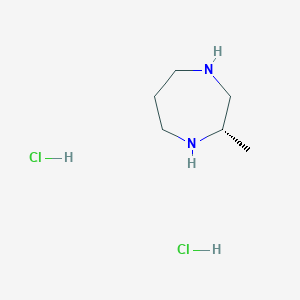![molecular formula C8H13NO4 B11905010 (2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)
(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R,8S)-8-amino-1,4-dioxaspiro[44]nonane-7-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a dioxaspiro ring system and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the amino and carboxylic acid functional groups. One common synthetic route includes the cyclization of a suitable diol precursor with a carbonyl compound under acidic conditions to form the dioxaspiro ring. Subsequent functional group transformations, such as amination and carboxylation, are then carried out to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
(7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure can enhance the compound’s stability and binding affinity. The carboxylic acid group can participate in ionic interactions, further contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
(7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid: shares structural similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.
Spirooxindoles: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Spirocyclic Lactams: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
The unique combination of the dioxaspiro ring system, amino group, and carboxylic acid group in (7R,8S)-8-amino-1,4-dioxaspiro[44]nonane-7-carboxylic acid distinguishes it from other spirocyclic compounds
特性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
(7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-6-4-8(12-1-2-13-8)3-5(6)7(10)11/h5-6H,1-4,9H2,(H,10,11)/t5-,6+/m1/s1 |
InChIキー |
QBYOZWIAXQGKKS-RITPCOANSA-N |
異性体SMILES |
C1COC2(O1)C[C@H]([C@H](C2)N)C(=O)O |
正規SMILES |
C1COC2(O1)CC(C(C2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















